Deacetoxycephalosporin C
Overview
Description
Deacetoxycephalosporin C (DAOC) is a small molecule that belongs to the class of organic compounds known as cephalosporins . These are compounds containing a 1,2-thiazine fused to a 2-azetidinone to form a oxo-5-thia-1-azabicyclo .
Synthesis Analysis
The bioconversion of penicillins to cephalosporins using deacetoxycephalosporin C synthase (DAOCS) is an alternative and environmentally friendly process for 7-ADCA production . The enzymes catalyzing this ring expansion reaction, designated DAOCS, were purified from various organisms and characterized as an iron- and 2-oxoglutarate-dependent oxidase .Molecular Structure Analysis
The molecular structure of DAOC is characterized by a 1,2-thiazine fused to a 2-azetidinone . The crystal structure of DAOCS revealed that the C terminus .Chemical Reactions Analysis
DAOCS is an iron(II) 2-oxoglutarate-dependent oxygenase that catalyzes the oxidative ring-expansion of penicillin N to deacetoxycephalosporin C . The wild-type enzyme is only able to efficiently utilize 2-oxoglutarate and 2-oxoadipate as a 2-oxoacid co-substrate .Physical And Chemical Properties Analysis
The chemical formula of DAOC is C14H19N3O6S . The average weight is 357.382 and the monoisotopic weight is 357.099456045 .Scientific Research Applications
Enzymatic Processes in Antibiotic Biosynthesis : DAOC is a critical intermediate in the production of cephalosporin antibiotics. Deacetoxycephalosporin C synthase (DAOCS) is a key enzyme that catalyzes the conversion of penicillin N to DAOC, an essential step in cephalosporin biosynthesis (Lee, Lloyd, et al., 2001).
Enzyme Purification and Characterization : The purification and characterization of deacetoxycephalosporin C hydroxylase and DAOCS have provided insights into their molecular properties, such as substrate specificity and reaction mechanisms. These studies aid in understanding the enzymatic process of cephalosporin C production (Baker, Dotzlaf, & Yeh, 1991).
Gene Cloning and Expression : The cloning and expression of genes related to DAOC, like the cefE gene from Streptomyces clavuligerus, have been significant in understanding the genetic control of cephalosporin biosynthesis and in exploring possibilities for genetic engineering to optimize antibiotic production (Kovacevic, Weigel, et al., 1989).
Mechanistic Studies and Evolutionary Implications : Investigations into the mechanism of DAOCS and related enzymes, along with their evolutionary implications, have provided deeper understanding of their function in antibiotic biosynthesis. These studies also explore the possibility of enzyme modification for improved antibiotic production (Tarhonskaya, Szöllössi, et al., 2014).
Genetic Engineering for Improved Production : Research has also focused on genetically engineering strains to optimize the production of cephalosporin antibiotics, including manipulating the levels of intermediates like DAOC in the biosynthetic pathway (Basch & Chiang, 1998).
Future Directions
The development of an environmentally safe method to produce intermediates to replace chemical processes has been a goal of the antibiotic industry . Bioconversion of penicillins to cephalosporins using DAOCS is an alternative and environmentally friendly process for 7-ADCA production . Future research may focus on improving the substrate specificity and catalytic efficiency of DAOCS for penicillins .
properties
IUPAC Name |
(6R,7R)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O6S/c1-6-5-24-12-9(11(19)17(12)10(6)14(22)23)16-8(18)4-2-3-7(15)13(20)21/h7,9,12H,2-5,15H2,1H3,(H,16,18)(H,20,21)(H,22,23)/t7-,9-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQIJOYQWYKBOW-JWKOBGCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCC[C@H](C(=O)O)N)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00181424 | |
Record name | Deacetoxycephalosporin C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00181424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Deacetoxycephalosporin C | |
CAS RN |
26924-74-3 | |
Record name | Deacetoxycephalosporin C | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26924-74-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Deacetoxycephalosporin C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026924743 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Deacetoxycephalosporin C | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03938 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Deacetoxycephalosporin C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00181424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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